molecular formula C13H16O3 B12011391 Ethyl 3-(4-acetylphenyl)propanoate CAS No. 6337-70-8

Ethyl 3-(4-acetylphenyl)propanoate

Cat. No.: B12011391
CAS No.: 6337-70-8
M. Wt: 220.26 g/mol
InChI Key: ZDPAUMPYEXMEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-acetylphenyl)propanoate is an organic compound with the molecular formula C₁₃H₁₆O₃. It is characterized by the presence of an ethyl ester group attached to a propanoate chain, which is further connected to a phenyl ring substituted with an acetyl group at the para position. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction: : Ethyl 3-(4-acetylphenyl)propanoate can be synthesized through the esterification of 3-(4-acetylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    3-(4-acetylphenyl)propanoic acid+ethanolH2SO4Ethyl 3-(4-acetylphenyl)propanoate+H2O\text{3-(4-acetylphenyl)propanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-(4-acetylphenyl)propanoic acid+ethanolH2​SO4​​Ethyl 3-(4-acetylphenyl)propanoate+H2​O

  • Friedel-Crafts Acylation: : Another method involves the Friedel-Crafts acylation of ethyl benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, followed by esterification with ethanol.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 3-(4-acetylphenyl)propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.

  • Reduction: : Reduction of the acetyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols.

  • Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

Ethyl 3-(4-acetylphenyl)propanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of analgesic and anti-inflammatory agents.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which ethyl 3-(4-acetylphenyl)propanoate exerts its effects depends on its chemical interactions with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The acetyl group can undergo metabolic transformations, influencing the compound’s activity and bioavailability.

Comparison with Similar Compounds

Ethyl 3-(4-acetylphenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(4-methoxyphenyl)propanoate: Differing by a methoxy group instead of an acetyl group, this compound may exhibit different reactivity and biological activity.

    Ethyl 3-(4-bromoanilino)propanoate:

    Ethyl 3-(4-chloroanilino)propanoate: Similar to the bromo derivative, but with a chlorine atom, influencing its reactivity and use in synthesis.

Properties

CAS No.

6337-70-8

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 3-(4-acetylphenyl)propanoate

InChI

InChI=1S/C13H16O3/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)10(2)14/h4-5,7-8H,3,6,9H2,1-2H3

InChI Key

ZDPAUMPYEXMEMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.